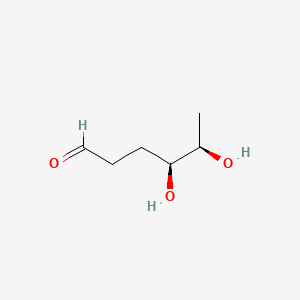
Amicetose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amicetose is a trideoxyhexose.
Applications De Recherche Scientifique
Antibacterial Properties
Amicetose is integral to the structure of amicetin, which exhibits significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of protein biosynthesis through interaction with the 23S rRNA component of the ribosome.
Case Study: Antimicrobial Activity
- Source : Streptomyces vinaceusdrappus
- Findings : Heterologous expression of the amicetin biosynthesis gene cluster in Streptomyces lividans resulted in the production of amicetin and its analogues, confirming its antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Antiviral Applications
Research indicates that this compound-containing compounds also exhibit antiviral properties. Amicetin has shown effectiveness against various viruses, including herpes simplex virus type 1 and poliovirus. This broad-spectrum activity highlights the potential for developing antiviral therapies based on this compound derivatives.
Data Table: Antiviral Efficacy
| Virus Type | Compound | Inhibition Mechanism |
|---|---|---|
| Herpes Simplex Virus 1 | Amicetin | Inhibition of viral protein synthesis |
| Poliovirus | Amicetin | Disruption of viral replication |
Biotechnological Applications
The biosynthesis pathways involving this compound are being explored for their potential to produce novel antibiotics through genetic engineering. The identification of specific genes responsible for this compound incorporation into antibiotic structures opens avenues for synthetic biology applications.
Case Study: Genetic Engineering
- Study : Characterization of the ami gene cluster revealed critical genes involved in this compound biosynthesis, such as amiG, which encodes a glycosyltransferase essential for forming the α-(1→4)-glycosidic bond .
- Outcome : This understanding allows for targeted manipulation to enhance antibiotic production.
Pharmaceutical Development
This compound derivatives are being investigated as potential leads in drug discovery due to their unique structural features and biological activities. The ability to modify the sugar moiety opens up possibilities for creating more effective therapeutic agents with reduced side effects.
Data Table: Potential Drug Candidates
| Compound | Activity | Target Disease |
|---|---|---|
| Amicetin | Antibacterial | Tuberculosis |
| Amosamine derivatives | Antiviral | Viral infections |
| Modified this compound | Antitumor | Cancer |
Natural Product Research
This compound's role in natural products derived from marine actinomycetes has been a focus area. Compounds containing this compound have been isolated from marine sources, showcasing their potential as novel antimicrobial agents.
Case Study: Marine-Derived Compounds
Propriétés
Numéro CAS |
27518-97-4 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(4S,5R)-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
XXIHHRIZGBRENI-RITPCOANSA-N |
SMILES |
CC(C(CCC=O)O)O |
SMILES isomérique |
C[C@H]([C@H](CCC=O)O)O |
SMILES canonique |
CC(C(CCC=O)O)O |
Key on ui other cas no. |
27518-97-4 |
Synonymes |
amicetose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















